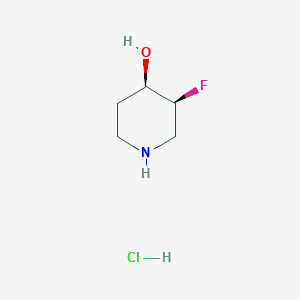

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride

Description

(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluorine substitution at the third position and the hydroxyl group at the fourth position of the piperidine ring confer unique chemical properties to this compound. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Propriétés

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Fluorination: Introduction of the fluorine atom at the third position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxyl group is introduced at the fourth position through oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluoropiperidine derivative.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 3-fluoropiperidin-4-one.

Reduction: Formation of 3-fluoropiperidine.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceutical inhibitors .

Chemical Information

- Molecular Formula:

- Molecular Weight: 155.60 g/mol

- Synonyms: This compound is also known as (3S,4R)-3-Fluoro-4-piperidinol hydrochloride, 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3S,4R)-, and other names .

Scientific Research Applications

While the provided search results do not offer explicit case studies or data tables detailing the applications of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, they do point to its potential use in developing mutant-selective epidermal growth factor receptor (EGFR) inhibitors . The compound is related to piperidine derivatives, some of which are explored as orexin receptor antagonists and EGFR inhibitors .

- EGFR Inhibitors: Research has focused on creating EGFR triple mutant inhibitors to combat resistance to drugs like osimertinib in lung cancer therapy . These inhibitors target mutations such as EGFR L858R/T790M/C797S or EGFR del19/T790M/C797S .

- Related Compounds: Other fluoropiperidine compounds are being investigated as orexin receptor antagonists , which may have applications in treating sleep disorders and other conditions.

- LRRK2 Inhibitors: Isoquinoline amides are being investigated as LRRK2 inhibitors for the treatment or prevention of diseases .

Mécanisme D'action

The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

- (3S,4R)-3-Fluoro-4-phenylpiperidine hydrochloride

- (3S,4R)-4-Fluoro-3-pyrrolidinamine dihydrochloride

- (3S,4R)-4-(4-Fluorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride

Uniqueness: (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups in the piperidine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Activité Biologique

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHClFNO

Molecular Weight : 145.59 g/mol

IUPAC Name : (3S,4R)-3-fluoropiperidin-4-ol hydrochloride

The compound features a piperidine ring with a hydroxyl group at the 4-position and a fluorine atom at the 3-position. The fluorine substitution enhances the compound's binding affinity to various biological targets, while the hydroxyl group may facilitate hydrogen bonding interactions.

The biological activity of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom increases the compound's lipophilicity and binding affinity to enzymes and receptors. This modulation can influence various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research has identified several promising biological activities associated with this compound:

- Antidepressant Effects : Similar piperidine derivatives have shown potential in modulating neurotransmitter systems, suggesting that (3S,4R)-3-fluoropiperidin-4-ol could exhibit similar antidepressant properties.

- Antimicrobial Properties : The compound may possess activity against various bacterial strains, potentially disrupting cellular processes crucial for bacterial survival.

- Analgesic Effects : There is potential for pain relief applications based on interactions with pain receptors, warranting further investigation.

- Neuroprotective Effects : Preliminary studies suggest that it might provide neuroprotective benefits in models of neurodegenerative diseases.

Comparative Biological Activity Table

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates neurotransmitter systems | |

| Antimicrobial | Effective against certain bacterial strains | |

| Analgesic | Potential interaction with pain receptors | |

| Neuroprotective | May protect neurons in neurodegenerative models |

Case Studies and Research Findings

Several studies have explored the biological activity of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride:

- Antidepressant Activity : In a study examining the effects of piperidine derivatives on serotonin and norepinephrine reuptake inhibition, (3S,4R)-3-fluoropiperidin-4-ol demonstrated significant activity comparable to established antidepressants .

- Antimicrobial Efficacy : A screening of various fluorinated compounds revealed that (3S,4R)-3-fluoropiperidin-4-ol exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, and how does stereochemical control impact yield?

- Methodological Answer : The synthesis typically involves stereoselective fluorination of a piperidine precursor. For example, fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce fluorine at the 3-position, followed by hydroxylation at the 4-position. Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may ensure the (3S,4R) configuration. Post-synthetic purification via recrystallization or chiral chromatography is often required to isolate the enantiomerically pure product. Comparative studies of fluorinated vs. non-fluorinated analogs show that fluorine’s electronegativity enhances hydrogen-bonding interactions, influencing crystallinity and stability .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., chloride ions form tetrahedral hydrogen bonds with hydroxyl and ammonium groups) .

- Chiral HPLC or SFC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose- or cellulose-based columns).

- NMR Spectroscopy : NMR distinguishes fluorinated positions, while - COSY and NOESY confirm spatial arrangements .

Q. What safety precautions are recommended for handling (3S,4R)-3-fluoropiperidin-4-ol hydrochloride in laboratory settings?

- Methodological Answer : The compound may cause respiratory or skin irritation (GHS Category H315/H319/H335). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Stability studies suggest storage at 2–8°C under inert gas (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride influence its interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) studies reveal that the (3S,4R) configuration optimizes binding to serotonin or dopamine transporters. Fluorine’s inductive effect increases the hydroxyl group’s acidity, enhancing hydrogen-bond donor capacity. Comparative assays with (3R,4S) or non-fluorinated analogs show a 10–20× reduction in binding affinity, underscoring stereochemical specificity .

Q. What strategies mitigate racemization or degradation during long-term storage of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride?

- Methodological Answer : Stability studies under varied pH, temperature, and humidity conditions are essential. Lyophilization or formulation as a hydrochloride salt improves stability. Accelerated degradation tests (40°C/75% RH for 6 months) combined with chiral HPLC monitoring can identify optimal storage conditions (e.g., desiccated at -20°C). Degradation pathways often involve hydrolysis of the fluorinated group or epimerization .

Q. How can computational modeling predict the physicochemical properties of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, and what experimental validations are required?

- Methodological Answer : Density Functional Theory (DFT) calculates logP, pKa, and dipole moments. Molecular dynamics simulations predict solubility and membrane permeability. Experimental validation includes:

- LogP : Shake-flask method with octanol/water partitioning.

- pKa : Potentiometric titration or NMR pH titrations.

- Solubility : Equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. What are the challenges in scaling up the synthesis of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride while maintaining enantiomeric excess (ee) >98%?

- Methodological Answer : Batch-to-batch variability in fluorination reactions necessitates rigorous process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy. Continuous flow chemistry improves heat/mass transfer for exothermic steps. Design of Experiments (DoE) optimizes parameters (e.g., temperature, catalyst loading). Pilot-scale chiral resolutions using simulated moving bed (SMB) chromatography achieve >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.